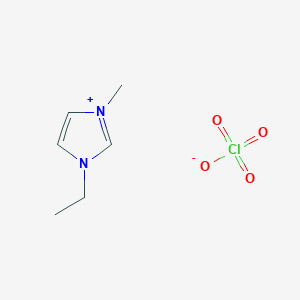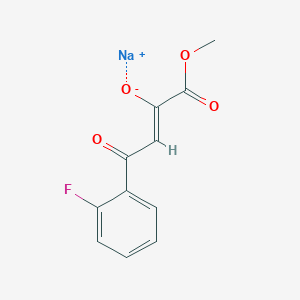
sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a dioxobutenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate typically involves the reaction of 2-fluorobenzaldehyde with methoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including condensation, cyclization, and deprotonation to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (2Z)-4-(2-chlorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
- Sodium (2Z)-4-(2-bromophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
- Sodium (2Z)-4-(2-iodophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Uniqueness
Compared to similar compounds, sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C11H8FNaO4 |
|---|---|
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
sodium;(Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9FO4.Na/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12;/h2-6,14H,1H3;/q;+1/p-1/b10-6-; |
InChI-Schlüssel |
HHDLBFDSAAAQBW-OTUCAILMSA-M |
Isomerische SMILES |
COC(=O)/C(=C/C(=O)C1=CC=CC=C1F)/[O-].[Na+] |
Kanonische SMILES |
COC(=O)C(=CC(=O)C1=CC=CC=C1F)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


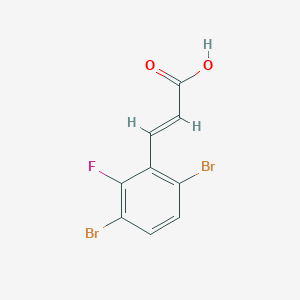

![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
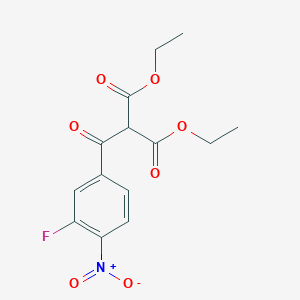
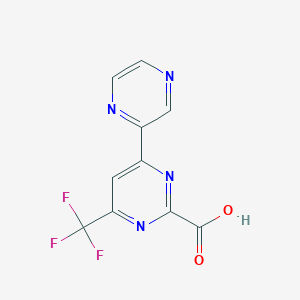
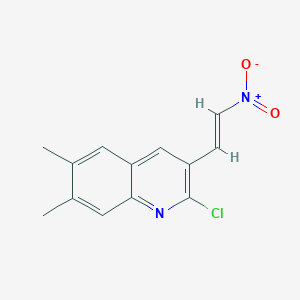
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)

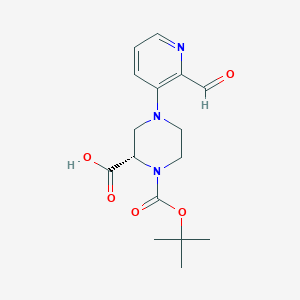
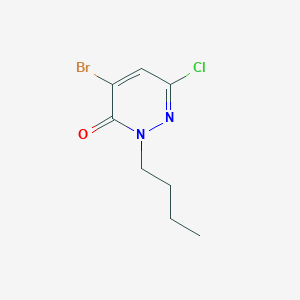


![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
